molecular formula C19H20O4 B1639177 Eriosematin

Eriosematin

Cat. No.: B1639177
M. Wt: 312.4 g/mol
InChI Key: NYFIMGDPCRCSAF-UHFFFAOYSA-N
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Description

    Eriosematin: is a flavonoid compound found in the roots of .

  • The molecular formula of this compound is C~19~H~20~O~4~ , and its molecular weight is 312.36 g/mol .
  • Preparation Methods

      Synthetic Routes: Eriosematin can be synthesized from natural sources or chemically. specific synthetic routes are not widely documented.

      Industrial Production: Industrial-scale production methods for this compound are limited due to its natural occurrence.

  • Chemical Reactions Analysis

      Reactions: Eriosematin may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions is scarce.

      Major Products: The major products resulting from this compound reactions are not extensively studied.

  • Scientific Research Applications

      Chemistry: Eriosematin’s antioxidant and anti-inflammatory properties make it relevant for chemical research.

      Biology: Its potential role in cell apoptosis warrants investigation in biological studies.

      Medicine: this compound’s effects on cell survival pathways could have therapeutic implications.

      Industry: Limited applications in industry due to its natural scarcity.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NYFIMGDPCRCSAF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    312.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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